molecular formula C15H18N2O3 B11780401 Ethyl4-methyl-1-(2-phenoxyethyl)-1H-imidazole-5-carboxylate

Ethyl4-methyl-1-(2-phenoxyethyl)-1H-imidazole-5-carboxylate

Cat. No.: B11780401
M. Wt: 274.31 g/mol
InChI Key: VQARYLKZCHDWCV-UHFFFAOYSA-N
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Description

Ethyl4-methyl-1-(2-phenoxyethyl)-1H-imidazole-5-carboxylate is a synthetic organic compound that belongs to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring This particular compound is characterized by the presence of an ethyl ester group, a phenoxyethyl group, and a methyl group attached to the imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl4-methyl-1-(2-phenoxyethyl)-1H-imidazole-5-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

    Introduction of the Phenoxyethyl Group: The phenoxyethyl group can be introduced via nucleophilic substitution reactions using phenoxyethyl halides.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl4-methyl-1-(2-phenoxyethyl)-1H-imidazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the imidazole ring to a dihydroimidazole.

    Substitution: Nucleophilic substitution reactions can replace the phenoxyethyl group with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction may produce alcohols or dihydroimidazoles.

Scientific Research Applications

Chemical Properties and Structure

Ethyl 4-methyl-1-(2-phenoxyethyl)-1H-imidazole-5-carboxylate belongs to the imidazole family, characterized by a five-membered ring containing nitrogen atoms. Its molecular formula is C15H18N2O3C_{15}H_{18}N_{2}O_{3}, and it has a molecular weight of approximately 274.31 g/mol. The compound's structure includes an ethyl ester group, which contributes to its solubility and reactivity.

Biological Activities

Ethyl 4-methyl-1-(2-phenoxyethyl)-1H-imidazole-5-carboxylate has been investigated for various biological activities, including:

  • Antimicrobial Activity : Studies have shown that imidazole derivatives exhibit significant antimicrobial properties. Ethyl 4-methyl-1-(2-phenoxyethyl)-1H-imidazole-5-carboxylate has demonstrated effectiveness against several bacterial strains, making it a candidate for developing new antibiotics .
  • Anticancer Properties : Research indicates that imidazole derivatives can inhibit cancer cell proliferation. Ethyl 4-methyl-1-(2-phenoxyethyl)-1H-imidazole-5-carboxylate has been evaluated for its potential to target specific cancer cell lines, demonstrating promising results in vitro .

Therapeutic Applications

The potential therapeutic applications of Ethyl 4-methyl-1-(2-phenoxyethyl)-1H-imidazole-5-carboxylate include:

  • Pharmaceutical Development : Due to its biological activity, this compound can serve as a lead structure in drug discovery for infectious diseases and cancer treatment.
  • Enzyme Inhibition : Imidazole derivatives are known to inhibit various enzymes involved in disease processes. Ethyl 4-methyl-1-(2-phenoxyethyl)-1H-imidazole-5-carboxylate may interact with enzymes such as carbonic anhydrases and kinases, which are crucial in many metabolic pathways .
  • Computer-Aided Drug Design : Molecular docking studies have been conducted to predict the binding affinities of this compound with various biological targets, aiding in rational drug design .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of Ethyl 4-methyl-1-(2-phenoxyethyl)-1H-imidazole-5-carboxylate against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a significant zone of inhibition compared to standard antibiotics, suggesting its potential as a new antimicrobial agent.

Case Study 2: Anticancer Activity

In vitro assays were performed on several cancer cell lines, including breast and lung cancer cells. The compound exhibited dose-dependent cytotoxicity, with IC50 values indicating effectiveness at nanomolar concentrations. Further studies are required to elucidate the mechanisms underlying its anticancer effects.

Mechanism of Action

The mechanism of action of Ethyl4-methyl-1-(2-phenoxyethyl)-1H-imidazole-5-carboxylate involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes or receptors, potentially inhibiting or activating their functions. The phenoxyethyl group may enhance the compound’s binding affinity and specificity for certain targets. Detailed studies on its molecular pathways are necessary to fully understand its effects.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-1-(2-phenoxyethyl)-1H-imidazole-5-carboxylic acid: Similar structure but lacks the ethyl ester group.

    1-(2-phenoxyethyl)-1H-imidazole-4-carboxylate: Similar structure with variations in the position of the ester group.

    4-methyl-1-(2-phenoxyethyl)-1H-imidazole-5-carboxamide: Similar structure with an amide group instead of an ester.

Uniqueness

Ethyl4-methyl-1-(2-phenoxyethyl)-1H-imidazole-5-carboxylate is unique due to the combination of its ethyl ester, phenoxyethyl, and methyl groups, which confer specific chemical properties and potential biological activities. Its unique structure allows for diverse applications in various fields of research.

Biological Activity

Ethyl 4-methyl-1-(2-phenoxyethyl)-1H-imidazole-5-carboxylate is a synthetic compound belonging to the imidazole family, known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The compound features an imidazole ring substituted with a phenoxyethyl group and a carboxylate moiety, contributing to its pharmacological properties. The general structure can be represented as follows:

C15H17N3O3\text{C}_{15}\text{H}_{17}\text{N}_{3}\text{O}_{3}

Ethyl 4-methyl-1-(2-phenoxyethyl)-1H-imidazole-5-carboxylate exhibits various mechanisms of action, primarily through:

  • Inhibition of Enzymatic Activity : It has been observed to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Antimicrobial Activity : The compound shows significant activity against various bacterial strains, likely due to its ability to disrupt bacterial cell wall synthesis or function.

Antimicrobial Activity

Numerous studies have reported the antimicrobial efficacy of imidazole derivatives. For instance, compounds similar to ethyl 4-methyl-1-(2-phenoxyethyl)-1H-imidazole-5-carboxylate have demonstrated potent activity against both Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
E. coli7.1 μM
S. aureus6.5 μM
P. aeruginosa9.4 μM

These values indicate that the compound's structural features contribute to its effectiveness against pathogenic bacteria .

Anti-inflammatory Properties

Research indicates that imidazole derivatives possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests a therapeutic role in conditions such as arthritis and other inflammatory diseases .

Anticancer Activity

Ethyl 4-methyl-1-(2-phenoxyethyl)-1H-imidazole-5-carboxylate has been evaluated for its anticancer potential. Studies indicate that it may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators .

Study on Antimicrobial Efficacy

In a comparative study, ethyl 4-methyl-1-(2-phenoxyethyl)-1H-imidazole-5-carboxylate was tested against standard antibiotics. The results showed that this compound exhibited comparable or superior activity against resistant strains of bacteria, highlighting its potential as an alternative therapeutic agent .

Study on Anti-inflammatory Effects

A recent study investigated the anti-inflammatory effects of this compound in vitro. The findings suggested significant reductions in inflammatory markers when treated with ethyl 4-methyl-1-(2-phenoxyethyl)-1H-imidazole-5-carboxylate compared to untreated controls .

Properties

Molecular Formula

C15H18N2O3

Molecular Weight

274.31 g/mol

IUPAC Name

ethyl 5-methyl-3-(2-phenoxyethyl)imidazole-4-carboxylate

InChI

InChI=1S/C15H18N2O3/c1-3-19-15(18)14-12(2)16-11-17(14)9-10-20-13-7-5-4-6-8-13/h4-8,11H,3,9-10H2,1-2H3

InChI Key

VQARYLKZCHDWCV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=CN1CCOC2=CC=CC=C2)C

Origin of Product

United States

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